molecular formula C15H12FN3O4S B2862646 N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide CAS No. 897498-55-4

N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide

Cat. No. B2862646
CAS RN: 897498-55-4
M. Wt: 349.34
InChI Key: VRCJMMXKRLJLKS-ICFOKQHNSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Solid-Phase Synthesis Applications

A study detailed the solid-phase synthesis approach for producing 3,4,5-substituted 1,5-benzodiazepin-2-ones, showcasing a method that could potentially be adapted for synthesizing compounds similar to "N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide." This method highlights the efficiency of solid-phase synthesis in creating complex molecules, which could have implications for the development of new materials or drugs (Lee et al., 1999).

Antitumor Agents

Benzothiazole derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, derivatives designed based on structural analogs have shown selective cytotoxicity against tumorigenic cell lines, indicating the potential therapeutic applications of such compounds in cancer treatment (Yoshida et al., 2005).

Antibacterial and Antifungal Activities

Compounds synthesized from 6-nitroindazole, related to the core structure of "this compound," were screened for antibacterial, antifungal, antitubercular, and anti-inflammatory activities. Such research underscores the broad-spectrum utility of these compounds in developing new antimicrobial agents (Samadhiya et al., 2012).

Tuberculostatic Agents Development

A study on the synthesis of fluorinated 1,3-benzothiazin-4-ones derivatives for the development of tuberculostatic agents represents an important application in combating tuberculosis. The research into such compounds demonstrates the ongoing efforts to find new, effective treatments for infectious diseases (Nosova et al., 2020).

Antimicrobial Activity Enhancement

The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial activity, suggesting that similar modifications in compounds like "this compound" could improve their bioactivity (Desai et al., 2013).

Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources .

properties

IUPAC Name

N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4S/c1-2-7-18-10-4-3-9(16)8-12(10)24-15(18)17-14(20)11-5-6-13(23-11)19(21)22/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCJMMXKRLJLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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